Methyl 2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylate hydrochloride
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Description
Methyl 2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylate hydrochloride, also known as MTB7, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTB7 belongs to the class of benzazepine derivatives and has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Scientific Research Applications
Synthesis and Characterization
Methyl 2,3,4,5-tetrahydro-1H-benzo[b]azepine derivatives are subjects of extensive research due to their complex molecular structure and potential applications in pharmaceutical chemistry. The synthesis of such compounds, including their analogs and derivatives, has been a focal point of research to explore their chemical properties and potential therapeutic uses.
One study detailed the synthesis and structural analysis of four related benzazepine derivatives, highlighting the importance of hydrogen-bonded assembly in their molecular architecture (Guerrero et al., 2014). The research emphasized the crystalline structures and hydrogen bonding patterns, providing insights into the stability and reactivity of these compounds.
Another study presented a high-yielding synthesis of methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate and its analogues, showcasing a step-by-step approach starting from 2,4-dimethylaniline (Vaid et al., 2014). This research contributes to the development of efficient synthetic routes for benzazepine derivatives, which are crucial for further pharmacological studies.
Potential Therapeutic Applications
Benzazepine derivatives have been investigated for their dopaminergic activity, suggesting their potential in treating neurological disorders. A study explored the synthesis of 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines and evaluated their agonistic activity on dopamine receptors (Pfeiffer et al., 1982). The findings indicated promising dopaminergic properties, highlighting the therapeutic potential of benzazepine derivatives in modulating dopamine pathways.
Further research into benzazepine compounds revealed their inhibition of cholinesterase enzymes, suggesting applications in treating cognitive disorders such as Alzheimer's disease. Novel anticholinesterases based on the molecular skeletons of furobenzofuran and methanobenzodioxepine were synthesized, demonstrating potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase (Luo et al., 2005). This research supports the potential use of benzazepine derivatives in developing new treatments for neurodegenerative diseases.
properties
IUPAC Name |
methyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-5-6-11-9(8-10)4-2-3-7-13-11;/h5-6,8,13H,2-4,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTBBDRUMWIPFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NCCCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylate hydrochloride |
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